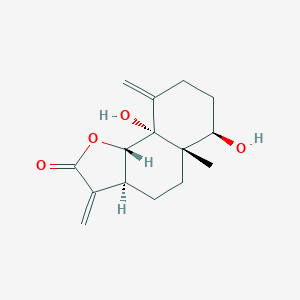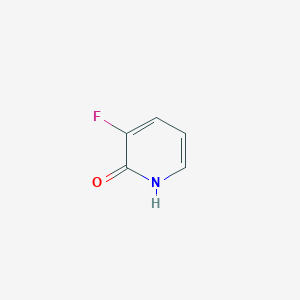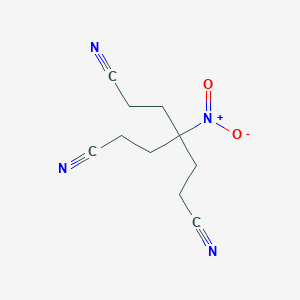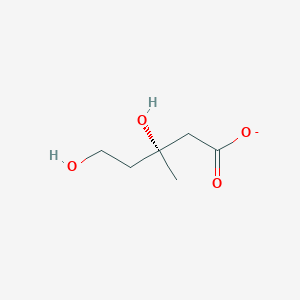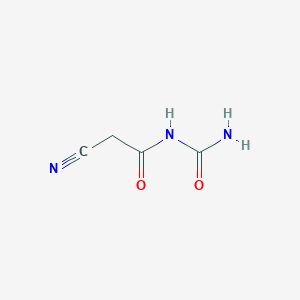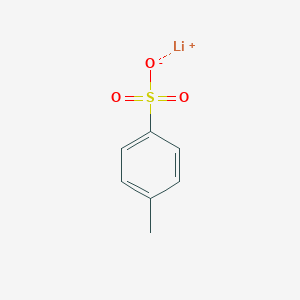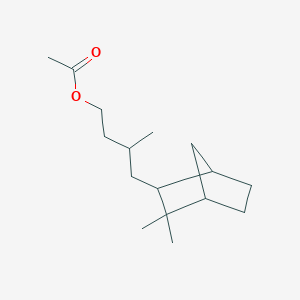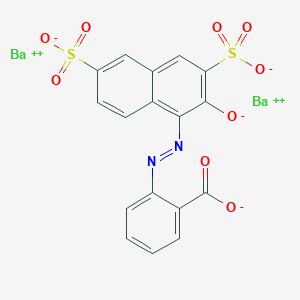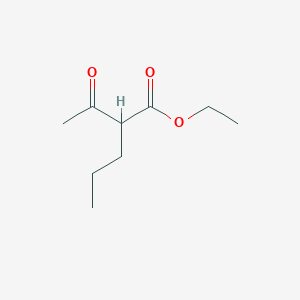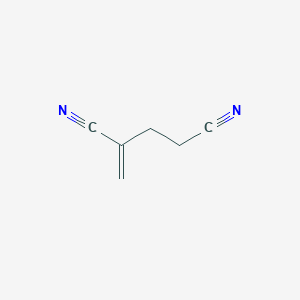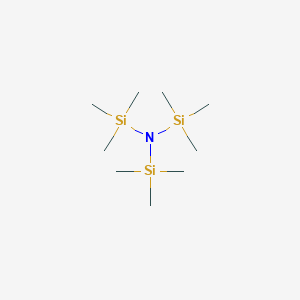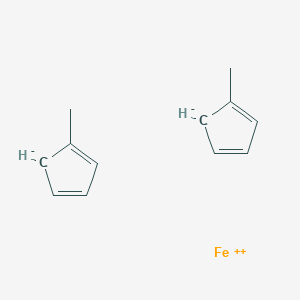
Iron(2+);1-methylcyclopenta-1,3-diene
Übersicht
Beschreibung
Iron(2+);1-methylcyclopenta-1,3-diene represents a class of organometallic compounds where iron is coordinated with diene ligands. These complexes have been extensively studied due to their interesting chemical properties and reactions, which are useful in organic synthesis and materials science.
Synthesis Analysis
Iron carbonyl complexes of dienes are synthesized via various routes, including the reaction of dienes with iron carbonyls in the presence of specific catalysts or conditions. For instance, the synthesis of tricarbonyl[(1−4-η)-2-methoxy-5-methylenecyclohexa-1,3-diene]iron illustrates the versatility of iron carbonyls to form complex structures with dienes, offering a synthetic equivalent for further chemical transformations (Ong & Chien, 1996).
Molecular Structure Analysis
The molecular structure of iron carbonyl diene complexes reveals interesting coordination patterns. For example, the crystal and molecular structure analysis of iron carbonyls of 2,3,5,6-tetrakis(methylene)bicyclo[2.2.2]octane provided insights into the bonding nature between iron and the diene ligands, showing how the metal's coordination can influence the overall molecular geometry and stability (Pinkerton et al., 1979).
Chemical Reactions and Properties
Iron carbonyl diene complexes undergo various chemical reactions, highlighting their chemical reactivity and applicability in organic synthesis. The tricarbonyl[(1−4-η)-2-methoxy-5-methylenecyclohexa-1,3-diene]iron complex, for example, reacts with electrophiles and nucleophiles, demonstrating its utility in the synthesis of cyclohexen-2-ones with the introduction of functional groups (Ong, Wang, & Chien, 1998).
Physical Properties Analysis
The physical properties of iron carbonyl diene complexes, such as solubility, melting points, and molecular geometry, are critical for their application in various chemical reactions. These properties are influenced by the nature of the diene ligand and the coordination environment around the iron center.
Chemical Properties Analysis
Iron carbonyl diene complexes exhibit a wide range of chemical properties, including regio- and diastereoselectivity in cycloaddition reactions. The iron-catalyzed [4+4]-cycloaddition of 1,3-dienes, for example, showcases the regioselectivity and catalyst-controlled access to diastereomers, underlining the importance of these complexes in synthetic chemistry (Kennedy et al., 2019).
Wissenschaftliche Forschungsanwendungen
1. Synthesis of Highly Functionalized 1,3-Dienes
- Summary of Application: An efficient method has been described to synthesize dicarbonyl functionalized 1,3-dienes by cleaving the C-C bond of enaminones with cyclopropenes in the presence of a rhodium catalyst .
- Methods of Application: The reactions are believed to undergo a unique cutting and insertion process, involving a C-C bond cleavage of the enaminone and insertion of a new C (sp 2) source with the formation of two C–C single bonds .
- Results or Outcomes: A broad range of substrates can be used to synthesize the corresponding 1,3-dienes under very mild reaction conditions, including low catalyst-loading, ambient temperature, and a neutral reaction solvent .
2. Applications of Iron Oxides
- Summary of Application: Iron (III) oxide is a compound that appears in at least four different polymorphs: α-Fe 2 O 3, β-Fe 2 O 3, γ-Fe 2 O 3, and ε-Fe 2 O 3. Each of these six different structures presents distinctive physical properties and, therefore, diverse applications .
- Methods of Application: The main technological challenge is related to control of its physical characteristics such as morphology, size distribution, dispersion, crystallinity, structural defects, porosity, active area, as well as impurities .
- Results or Outcomes: The different crystalline forms of iron oxide have found fertile ground in the field of nanotechnology, and therefore, became popular among researchers who have proven a wide variety of biomedicine, electronics, construction, environmental remediation, and energy harvesting applications .
3. Synthesis of (±)-α-Cuparenone
- Summary of Application: 2-Methylcyclopentane-1,3-dione is an efficient synthon for the synthesis of (±)-α-cuparenone .
- Methods of Application: The alkylation of 2-methylcyclopentane-1,3-dione with 2-(1-naphthyl)ethyl bromide gives only the O-alkylation product .
- Results or Outcomes: Mixtures of C- and O-alkyl derivatives are obtained .
4. Design, Synthesis, and Applications of Stereospecific 1,3-Diene Carbonyls
- Summary of Application: This research presents a strategy for the synthesis of various 1,3-dienals or 1,3-dienones using diazo compounds and furans. This method is metal-free, additive-free, and has broad functional group tolerance .
- Methods of Application: The reactions are believed to undergo a cyclopropanation/rearrangement sequence .
- Results or Outcomes: This strategy is applicable in both intramolecular and intermolecular protocols .
5. Expedient Synthesis of Highly Functionalized 1,3-Dienes
- Summary of Application: An efficient method has been described to synthesize dicarbonyl functionalized 1,3-dienes by cleaving the C-C bond of enaminones with cyclopropenes in the presence of a rhodium catalyst .
- Methods of Application: The reactions are believed to undergo a unique cutting and insertion process, involving a C-C bond cleavage of the enaminone and insertion of a new C (sp 2) source with the formation of two C–C single bonds .
- Results or Outcomes: A broad range of substrates can be used to synthesize the corresponding 1,3-dienes under very mild reaction conditions, including low catalyst-loading, ambient temperature, and a neutral reaction solvent .
6. Iron-based Macrocyclic Complexes
- Summary of Application: Iron-based macrocyclic complexes have been identified as prominent candidates for several potential applications such as catalysis, bioinorganic, medical region, coordination chemistry, bio-mimetic, etc .
- Methods of Application: The main driving force for the expansion of macrocyclic and supramolecular chemistry is the demand for novel and superior complexes for evident advanced applications .
- Results or Outcomes: Iron-based macrocycles are involved in various biological functions such as metabolism, respiration, DNA synthesis, catalytic oxidation, etc .
7. Synthesis, Characterizations and Applications of Iron Oxide-Based Nanocomposites
- Summary of Application: Iron oxides stand out for their diverse physical and chemical properties, in addition to their abundance .
- Methods of Application: The synthesized material characteristics depend on the synthesis method employed .
- Results or Outcomes: Iron oxides have found fertile ground in the field of nanotechnology, and therefore, became popular among researchers who have proven a wide variety of biomedicine, electronics, construction, environmental remediation, and energy harvesting applications .
Eigenschaften
IUPAC Name |
iron(2+);1-methylcyclopenta-1,3-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H7.Fe/c2*1-6-4-2-3-5-6;/h2*2-5H,1H3;/q2*-1;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTOVAWUSMUMHIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C[CH-]1.CC1=CC=C[CH-]1.[Fe+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Fe | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40926295 | |
| Record name | Iron(2+) bis(2-methylcyclopenta-2,4-dien-1-ide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40926295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Iron(2+);1-methylcyclopenta-1,3-diene | |
CAS RN |
1291-47-0 | |
| Record name | 1,1′-Dimethylferrocene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1291-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1'-Dimethylferrocene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001291470 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iron(2+) bis(2-methylcyclopenta-2,4-dien-1-ide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40926295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



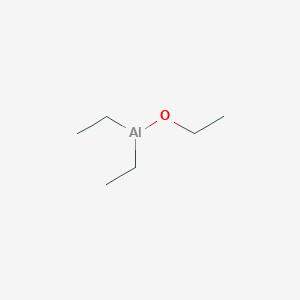
![Tricyclo[4.2.0.0(2,5)]octa-3,7-diene, 1,2,3,4,5,6,7,8-octamethyl-](/img/structure/B75411.png)
